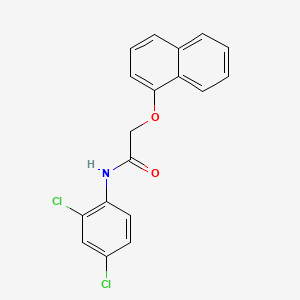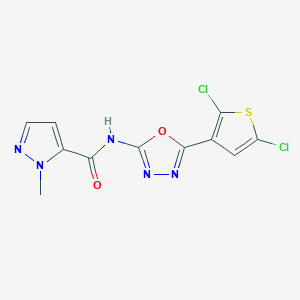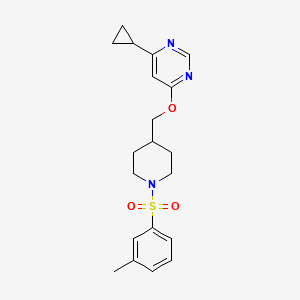
Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds often exhibit a range of biological activities and are of interest in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of Ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which are created through a reaction involving diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Similarly, the synthesis of Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates involves the treatment with various nucleophilic reagents to yield a diverse set of derivatives . These methods suggest that the compound could potentially be synthesized through similar multi-component reactions or nucleophilic substitutions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and specific unit-cell parameters . Another example is the crystal structure of Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, which crystallizes in a triclinic space group . These studies provide insights into the three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to yield regioisomeric pyrazoles . This indicates that the compound may also undergo reactions with nucleophiles such as hydrazines to form new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined through a combination of analytical techniques. For instance, the compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized using elemental analysis, FT-IR, TGA, DTA, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These methods provide valuable information on the stability, functional groups, and electronic properties of the compound. The crystal structure analysis also reveals intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and melting point .
Scientific Research Applications
Synthetic Pathways and Structural Assignments
Regioselective Synthesis Routes : A study by Ashton and Doss (1993) presented a regioselective synthetic pathway for 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, contributing to the broader understanding of synthetic strategies that might be applicable to compounds like the one . This work sheds light on the regioselectivity observed in synthetic processes, potentially offering insights into the synthesis of complex chemical entities (Ashton & Doss, 1993).
Reactivity and Transformation
Reactivity with Ethyl Glyoxylate : Research by Nikolaenkova et al. (2019) explored the reactivity of certain oximes with ethyl glyoxylate, leading to the formation of various carboxylic acid ethyl esters. This study provides an example of how different functional groups interact, potentially offering a framework for understanding the reactivity of complex molecules like the one under discussion (Nikolaenkova et al., 2019).
Antimicrobial and Antioxidant Studies
Synthesis and Biological Activity : A study by Raghavendra et al. (2016) on the synthesis of certain cyclopropanecarboxylates and their derivatives, including analysis of their antimicrobial and antioxidant activities, exemplifies the kind of research conducted on compounds with potential biological applications. Such studies are vital for discovering new therapeutic agents and understanding the chemical basis of their activity (Raghavendra et al., 2016).
Mechanism of Action
Understanding the mechanism of action is crucial for potential applications. Does it interact with specific receptors, enzymes, or cellular pathways? Does it exhibit antimicrobial, anti-inflammatory, or anticancer properties? Literature on its biological activity and target interactions will provide valuable insights .
properties
IUPAC Name |
ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O6/c1-3-31-18-8-6-5-7-17(18)25-20(28)14-33-19-13-21(29)27(16-11-9-15(24)10-12-16)26-22(19)23(30)32-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVQUDZWRAVWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((2-ethoxyphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2502005.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)
![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)
![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)


![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)
![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)
